N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide
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Overview
Description
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide typically involves multiple steps:
Formation of the Nitroacridine Moiety: The nitroacridine component can be synthesized through nitration of acridine, followed by purification.
Attachment of the Phenyl Group: The nitroacridine is then reacted with a phenylamine derivative under conditions that promote nucleophilic substitution.
Introduction of the Methanesulfonyl Group: The phenylamine derivative is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl group.
Formation of the Octanamide Chain: Finally, the compound is reacted with octanoyl chloride to introduce the octanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate into DNA due to the planar structure of the acridine moiety, disrupting DNA replication and transcription.
Pathways Involved: This intercalation can lead to the activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds such as quinacrine and thiazacridine share the acridine core and have been studied for their anti-cancer properties.
Methanesulfonyl Derivatives: Compounds with methanesulfonyl groups are known for their reactivity and use in various chemical reactions.
Uniqueness
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitroacridine moiety enhances its potential as a DNA intercalator, while the methanesulfonyl and octanamide groups provide additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
61068-10-8 |
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Molecular Formula |
C28H30N4O5S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]octanamide |
InChI |
InChI=1S/C28H30N4O5S/c1-3-4-5-6-7-12-27(33)31(38(2,36)37)21-15-13-20(14-16-21)29-28-23-10-8-9-11-25(23)30-26-19-22(32(34)35)17-18-24(26)28/h8-11,13-19H,3-7,12H2,1-2H3,(H,29,30) |
InChI Key |
YBPOTRJVEJSFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
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